molecular formula C21H18N4O4 B2543453 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034270-71-6

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2543453
CAS No.: 2034270-71-6
M. Wt: 390.399
InChI Key: LRFKTPFOJNMTFS-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, structural characteristics, and significant biological activities, supported by relevant case studies and research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Oxazolidinone Ring : This contributes to the compound's stability and potential biological interactions.
  • Phenylethyl Group : Enhances lipophilicity, potentially aiding in membrane permeability.
  • Pyrazole Moiety : Known for its diverse pharmacological properties, including anti-inflammatory and anti-tumor activities.

The molecular formula for this compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 356.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the oxazolidinone intermediate.
  • Coupling with the phenylethyl group.
  • Introduction of the pyrazole moiety through nucleophilic substitution or coupling reactions.

These steps can be optimized for yield and purity using various reaction conditions and purification techniques.

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, azomethine derivatives with pyrazole rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. A study evaluating similar pyrazole derivatives revealed effective inhibition against Candida albicans and Staphylococcus aureus, suggesting a potential application in treating fungal and bacterial infections .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Preliminary studies have indicated that derivatives with similar functional groups can inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro.

Study 1: Pyrazole Derivatives in Cancer Research

A recent investigation into pyrazole-based compounds demonstrated their effectiveness as inhibitors of specific cancer cell lines. The study highlighted that modifications to the pyrazole ring significantly influenced the compounds' cytotoxicity profiles. The findings suggest that this compound could be a lead compound for further development in oncology .

Study 2: Antimicrobial Activity Assessment

In a comprehensive bioassay involving various synthesized pyrazole derivatives, this compound was evaluated against standard microbial strains. Results indicated a significant reduction in microbial growth at low concentrations, supporting its potential as an antimicrobial agent .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-19-14-29-21(28)24(19)13-18(15-6-2-1-3-7-15)23-20(27)16-8-4-9-17(12-16)25-11-5-10-22-25/h1-12,18H,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKTPFOJNMTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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